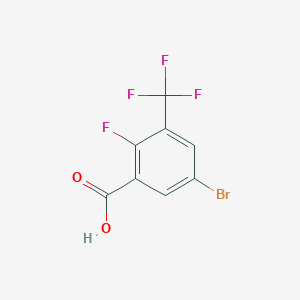

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Overview

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1881295-62-0 . It has a molecular weight of 287.01 . The IUPAC name for this compound is 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is 1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a solid at ambient temperature .Scientific Research Applications

Synthesis of Pharmaceuticals

The trifluoromethyl group in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity . This makes it a valuable component in the synthesis of new pharmaceuticals .

Fluorine-Containing Drugs

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . The presence of fluorine or fluorine-containing functional groups in these compounds exhibits numerous pharmacological activities .

Fusion Inhibitor of Influenza A Virus

A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This suggests that “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” could potentially be used in the development of antiviral drugs .

Bradykinin B1 Receptor Antagonists

The benzamide moiety in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” can be a suitable replacement for the aryl ester functionality of biaryl-based antagonists . This makes it useful in the synthesis of bradykinin B1 receptor antagonists .

Solubility in Dense Carbon Dioxide

The solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated . This research could have implications for the use of “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” in pharmaceuticals, as solubility can affect a drug’s bioavailability .

Nucleophilic Substitution and Friedel-Craft Acylation

The carboxylic acid group in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This makes it a versatile reagent in organic synthesis .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzoic acid derivatives are often involved in various metabolic pathways .

Pharmacokinetics

The compound has a molecular weight of 269015, a density of 18±01 g/cm3, and a boiling point of 3010±420 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Benzoic acid derivatives are often involved in various biological processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . For instance, its solid form and storage at room temperature could affect its stability .

properties

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)